(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Enzymatic kinetic resolution Lipase selectivity Chiral building block

The compound is a chiral, bridged bicyclic ester belonging to the 7-oxabicyclo[2.2.1]heptane family. Its core scaffold is used extensively in medicinal chemistry and process development as a rigid, non‑planar building block for the construction of bioactive molecules such as adenosine A2A receptor ligands and thromboxane A2/PGH2 analogues.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B12843892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC1O2
InChIInChI=1S/C9H14O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h6-8H,2-5H2,1H3/t6-,7-,8+/m0/s1
InChIKeyXXCACDZPLZGDIH-BIIVOSGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer‘s Technical Snapshot: (1R,2S,4S)-Ethyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate (CAS 1330765-73-5)


The compound is a chiral, bridged bicyclic ester belonging to the 7-oxabicyclo[2.2.1]heptane family. Its core scaffold is used extensively in medicinal chemistry and process development as a rigid, non‑planar building block for the construction of bioactive molecules such as adenosine A2A receptor ligands and thromboxane A2/PGH2 analogues [1][2]. Commercial offerings typically specify a purity of ≥95 % (HPLC) with the relative stereochemistry (1R,2S,4S) . The ethyl ester is a common precursor for further functionalisation via enzymatic resolution, Curtius rearrangement, or hydrazide‑based homologation [1].

Procurement Risk: Why Simple Substitution by Another 7-Oxabicycloheptane Ester or Stereoisomer Frequently Fails


The 7-oxabicyclo[2.2.1]heptane scaffold is inherently chiral, and both the absolute configuration and the nature of the ester group govern reactivity in enzyme‑catalyzed resolutions, Diels–Alder cycloadditions, and Curtius‑type rearrangements [1]. An incorrect stereoisomer (e.g., (1R,2R,4S) or (1S,2R,4R)) leads to a different enantiomeric series downstream, producing the antipode of the target pharmaceutical intermediate [2]. Even when the stereochemistry is correct, switching the ethyl ester for a methyl or tert‑butyl ester can dramatically alter the enantiomeric ratio (E) obtained during lipase‑catalyzed kinetic resolution, making a previously viable process impractical [1]. Consequently, direct replacement with a seemingly similar in‑class compound is not safe without re‑validating the entire synthetic sequence.

Quantitative Differentiation Table for (1R,2S,4S)-Ethyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate Versus Closest Analogs


Enzyme Enantioselectivity (E) of the Ethyl Ester vs. Longer Alkyl Esters in Lipase-Catalyzed Resolution

In the patented process for preparing enantiopure 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, the ethyl ester of the saturated exo‑racemate (closely related to the target compound) exhibited only modest enantioselectivity (E < 15) when treated with Candida antarctica lipase B (Chirazyme L‑2) [1]. In contrast, exchanging the ethyl group for butyl or pentyl esters increased the enantiomeric ratio to E >> 100 under otherwise identical conditions [1]. This order‑of‑magnitude difference means that the ethyl ester is unsuitable for a highly enantioselective resolution step, whereas longer‑chain esters enable economic separation of the desired (S)‑enantiomer with >97 % ee [1]. The target compound therefore serves primarily as an entry point for subsequent transesterification or as a substrate for non‑enzymatic transformations.

Enzymatic kinetic resolution Lipase selectivity Chiral building block

Synthetic Step-Yield in Continuous-Flow Curtius Rearrangement Using the Ethyl Ester as Starting Material

In a three‑step batchwise‑to‑continuous process specifically developed for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester, the authors reported isolated step yields of 96 %, 94 %, and 84 % for hydrazide formation, acyl azide formation, and Curtius rearrangement, respectively, after adaptation to a microreactor system [1]. No analogous continuous-flow campaign for the corresponding methyl or tert‑butyl ester has been published in the peer‑reviewed literature, leaving the ethyl ester as the only variant for which a fully developed, safety‑engineered microreactor protocol is publicly documented.

Continuous-flow synthesis Acyl azide chemistry Pharmaceutical intermediate

Stereochemical Identity and Downstream Enantiopurity: (1R,2S,4S) vs. (1R,2R,4S) Diastereomers

Commercial suppliers differentiate the (1R,2S,4S) diastereomer (CAS 1330765-73-5, offered at 95–98 % chemical purity ) from the (1R,2R,4S) diastereomer (CAS 1641578-90-6 ). The two diastereomers are not interconvertible by simple epimerization and lead to opposite enantiomeric series after a Curtius rearrangement: the (1R,2S,4S) form yields the (S)-configured carbamate that is the key intermediate for adenosine A2A ligands, whereas the (1R,2R,4S) form would give the (R)-antipode with potentially different pharmacological activity [1]. No quantitative comparison of biological activity is available because the (R)-antipode has not been advanced to the same stage, but the established synthetic route mandates the (1R,2S,4S) configuration for the desired target profile.

Chiral purity Diastereomer separation Pharmacopeial intermediate

Verified Application Scenarios Where (1R,2S,4S)-Ethyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate Offers Demonstrable Fit


Continuous‑Flow Synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]hept‑2‑yl‑carbamic Acid Ethyl Ester

The three‑step sequence (hydrazinolysis → acyl azide → Curtius rearrangement) has been fully adapted to a microreactor, delivering isolated step yields of 96 %, 94 %, and 84 % respectively from the target ethyl ester [1]. No analogous continuous‑flow protocol has been published for the methyl, tert‑butyl, or benzyl esters, making the ethyl ester the documented starting material of choice for teams implementing continuous manufacturing of this carbamate intermediate.

Pre‑Resolution Intermediate for the Preparation of Enantiopure (S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid

Although the ethyl ester itself shows low enzyme enantioselectivity (E < 15) [2], it can be transesterified to a butyl or pentyl ester, which exhibits E >> 100 with Candida antarctica lipase A. The ethyl ester therefore serves as a convenient, commercially available precursor for the high‑E resolution when a two‑step transesterification‑resolution protocol is acceptable.

Chiral Building Block for Thromboxane A2/PGH2 Analogue SAR Studies

The 7-oxabicyclo[2.2.1]heptane scaffold, in the correct (1R,2S,4S) absolute configuration, has been a critical structural element in a series of 16 chiral thromboxane A2/PGH2 analogues that were systematically evaluated for platelet and smooth-muscle activity [3]. The ethyl ester form of this scaffold provides a direct entry point for constructing the required side-chain and carbinol stereochemistry patterns explored in that medicinal chemistry campaign.

Stereodefined Intermediate for Adenosine A2A Receptor Ligand Synthesis

Patent literature identifies the (1R,2S,4S)-configured 7-oxabicyclo[2.2.1]heptane carboxylic acid ester as the precursor to the (S)-enantiomer of the corresponding amine, which is a key substructure in potent and selective adenosine A2A receptor ligands [2]. Starting with the correct stereochemistry at the ester stage avoids the need for costly chiral separation at later synthetic stages.

Quote Request

Request a Quote for (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.